Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex organic compound with the molecular formula C32H26O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triphenylene core through an oxopropenyl and butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxopropenyl group through an esterification reaction. The final step involves the attachment of the triphenylene core via a butoxy linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Wirkmechanismus
The mechanism by which Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester exerts its effects involves its interaction with specific molecular targets. The oxopropenyl group can participate in various chemical reactions, while the triphenylene core provides a stable framework for these interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler compound with a single carboxyl group, used widely as a food preservative and in pharmaceuticals.
Triphenylene: A polycyclic aromatic hydrocarbon with applications in organic electronics and materials science.
Oxopropenyl derivatives: Compounds containing the oxopropenyl group, used in various chemical syntheses.
Uniqueness
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester stands out due to its complex structure, which combines the properties of benzoic acid, triphenylene, and oxopropenyl groups. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C67H46O15 |
---|---|
Molekulargewicht |
1091.1 g/mol |
IUPAC-Name |
[1,9,10,11,12-pentabenzoyloxy-3-[4-[(E)-3-oxoprop-1-enoxy]butoxy]triphenylen-2-yl] benzoate |
InChI |
InChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+ |
InChI-Schlüssel |
PHQPYUDWJQNTKZ-ZXTCRCEHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCO/C=C/C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.